2,5-Dimethyl-7-nitro-1H-benzo[d]imidazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H9N3O2 |
|---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
2,6-dimethyl-4-nitro-1H-benzimidazole |
InChI |
InChI=1S/C9H9N3O2/c1-5-3-7-9(11-6(2)10-7)8(4-5)12(13)14/h3-4H,1-2H3,(H,10,11) |
InChI Key |
HIAZQKIWCINENG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)[N+](=O)[O-])N=C(N2)C |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 2,5-Dimethyl-7-nitro-1H-benzo[d]imidazole, ¹H and ¹³C NMR spectra would provide crucial information about its molecular framework.
In a hypothetical ¹H NMR spectrum, one would expect to observe distinct signals corresponding to the aromatic protons on the benzimidazole (B57391) ring system, as well as singlets for the two methyl groups. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing nitro group and the electron-donating methyl group, leading to a predictable downfield or upfield shift, respectively. The proton on the imidazole (B134444) nitrogen (N-H) would likely appear as a broad singlet at a downfield chemical shift, a characteristic feature of benzimidazoles. rsc.orgunibo.itresearchgate.net
The ¹³C NMR spectrum would complement the proton data by revealing the chemical shifts of all carbon atoms in the molecule. The positions of the quaternary carbons, including those bearing the methyl and nitro groups, and the carbon at the 2-position of the imidazole ring, would be particularly informative for confirming the substitution pattern. unibo.itrsc.org
Mass Spectrometry for Molecular Characterization and Fragmentation Analysis
Mass spectrometry (MS) is an essential tool for determining the molecular weight and investigating the fragmentation patterns of a compound. For this compound, the molecular ion peak ([M]⁺ or [M+H]⁺) in the mass spectrum would confirm its molecular formula, C₉H₉N₃O₂. chemscene.com
The fragmentation pattern under electron ionization (EI) or other ionization techniques would likely involve characteristic losses of small molecules or radicals. For nitroaromatic compounds, common fragmentation pathways include the loss of NO₂ (46 Da) and NO (30 Da). researchgate.netnist.gov The benzimidazole core is known to be relatively stable, but fragmentation could involve the loss of HCN from the imidazole ring. journalijdr.com The presence of methyl groups might lead to the formation of a stable tropylium-like ion through rearrangement and loss of a hydrogen atom.
Electronic Absorption and Emission Spectroscopy
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to exhibit absorption bands characteristic of the benzimidazole chromophore, influenced by the auxochromic methyl groups and the chromophoric nitro group. Typically, benzimidazoles show absorption maxima in the UV region. nih.govresearchgate.net The presence of the nitro group, a strong electron-withdrawing group, is likely to cause a bathochromic (red) shift of the absorption bands compared to the unsubstituted benzimidazole.
Fluorescence Spectroscopy for Molecular Interactions
Fluorescence spectroscopy can be employed to study the emission properties of the molecule and its interactions with other molecules. Many benzimidazole derivatives are known to be fluorescent. nih.gov The fluorescence quantum yield and the position of the emission maximum of this compound would depend on the nature of the solvent and its molecular environment. The nitro group, however, is often associated with fluorescence quenching, which might result in weak or no fluorescence for this particular compound.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands for its various functional moieties.
Key expected vibrational frequencies include:
N-H stretch: A broad band in the region of 3100-3500 cm⁻¹, characteristic of the imidazole N-H group. rsc.orgresearchgate.net
C-H stretch: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would be observed just below 3000 cm⁻¹.
N-O stretch (nitro group): Strong asymmetric and symmetric stretching vibrations for the NO₂ group are expected in the regions of 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. researchgate.net
C=N and C=C stretch: Vibrations associated with the imidazole and benzene (B151609) rings would appear in the 1400-1650 cm⁻¹ region.
X-ray Crystallography and Solid-State Characterization
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would reveal bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-π stacking, which are common in benzimidazole structures. acs.org To date, no crystal structure for this specific compound has been reported in the Cambridge Structural Database or other publicly available resources.
Determination of Absolute Molecular Conformation and Isomer Identification
The absolute molecular conformation of a chiral molecule, which describes the precise three-dimensional arrangement of its atoms, is crucial for understanding its interaction with other molecules, particularly in a biological context. For a molecule like this compound, while not inherently chiral in its ground state, the potential for tautomerism and the presence of different rotational isomers (conformers) make the determination of its preferred conformation in the solid state a significant endeavor.
Single-crystal X-ray diffraction is the definitive method for determining the molecular structure of a crystalline solid. This technique can elucidate bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation. For substituted benzimidazoles, the planarity of the benzimidazole ring system is a key feature, although substituents can cause minor deviations. The nitro group at the 7-position is of particular interest, as its orientation relative to the benzimidazole ring can be influenced by steric hindrance from the adjacent methyl group and by crystal packing forces.
In the absence of a specific crystal structure for this compound, we can infer from related structures. For instance, in many nitro-substituted aromatic compounds, the nitro group is often found to be twisted out of the plane of the aromatic ring to minimize steric clashes.
Isomer identification, particularly between the possible N1-H and N3-H tautomers of the imidazole ring, is another critical aspect. In the solid state, one tautomer is typically favored and can be identified through the location of the hydrogen atom in the difference Fourier map during crystallographic refinement. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) in the solid state can also provide invaluable information for distinguishing between isomers and identifying the predominant tautomeric form.
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the sum of electron densities of all other molecules in the crystal. The resulting Hirshfeld surface can be mapped with various properties, such as dnorm, which highlights regions of close intermolecular contact.
Table 1: Representative Intermolecular Contact Contributions from Hirshfeld Surface Analysis of a Substituted Benzimidazole.
| Contact Type | Contribution (%) |
| H···H | 47.5 |
| C···H/H···C | 27.6 |
| O···H/H···O | 12.4 |
| N···H/H···N | 6.1 |
| C···C | 4.6 |
| Data is illustrative and based on a representative substituted benzimidazole. nih.gov |
Analysis of Hydrogen Bonding Networks and π-π Stacking Interactions
The supramolecular assembly of this compound in the solid state is dictated by a combination of intermolecular forces, with hydrogen bonding and π-π stacking interactions playing a pivotal role.
Hydrogen Bonding: The benzimidazole moiety contains both a hydrogen bond donor (the N-H group) and acceptor sites (the nitrogen atoms of the imidazole ring). The nitro group at the 7-position introduces two additional strong hydrogen bond acceptor sites (the oxygen atoms). This combination allows for the formation of a variety of hydrogen bonding motifs. In many benzimidazole derivatives, N-H···N hydrogen bonds are a common feature, leading to the formation of chains or dimers. nih.gov The presence of the nitro group could lead to the formation of N-H···O hydrogen bonds, which would compete with the N-H···N interactions and could result in more complex three-dimensional networks. C-H···O and C-H···N interactions, although weaker, are also frequently observed and contribute to the stability of the crystal packing. nih.gov
π-π Stacking Interactions: The aromatic benzimidazole ring is capable of engaging in π-π stacking interactions, which are attractive, noncovalent interactions between aromatic rings. These interactions are crucial in the packing of many aromatic compounds and are characterized by specific geometric parameters, such as the interplanar distance and the slip angle. In substituted benzimidazoles, parallel-displaced or T-shaped stacking arrangements are common. rsc.org The presence of the electron-withdrawing nitro group can influence the nature of these interactions by modulating the quadrupole moment of the aromatic system. Studies on related systems have shown that π-π stacking can lead to the formation of columnar structures or layered arrangements in the crystal lattice. rsc.org The interplanar distances for π-π stacking in benzimidazole systems are typically in the range of 3.3 to 3.8 Å.
The interplay between the strong and directional hydrogen bonds and the weaker, more diffuse π-π stacking interactions ultimately determines the final crystal architecture of this compound, which in turn governs its material properties.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic and Structural Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is instrumental in predicting the geometric and electronic properties of benzimidazole (B57391) derivatives from first principles.
Prediction of Molecular Structure and Conformation
DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule by optimizing its geometry to a minimum energy state. For 2,5-Dimethyl-7-nitro-1H-benzo[d]imidazole, the foundational benzimidazole ring system is planar. DFT optimization, typically using a basis set like 6-311++G(d,p), would precisely calculate bond lengths, bond angles, and dihedral angles.
Interactive Table: Representative Bond Angle Predictions for Substituted Benzimidazoles
Note: This table contains representative data from related benzimidazole structures to illustrate typical DFT prediction outcomes, as specific experimental or calculated data for this compound is not publicly available.
Analysis of Electronic Distribution and Frontier Molecular Orbitals
Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's chemical reactivity and electronic properties. scribd.com The energy of the HOMO relates to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and reactivity. scribd.com
For this compound, the HOMO is expected to be distributed primarily across the electron-rich benzimidazole ring system. Conversely, the LUMO is anticipated to be localized mainly on the electron-withdrawing nitro group (-NO₂). scribd.com This separation of electron density between the HOMO and LUMO facilitates intramolecular charge transfer upon electronic excitation. The presence of the electron-donating methyl groups (-CH₃) would raise the HOMO energy level, while the strongly electron-withdrawing nitro group would lower the LUMO energy level, resulting in a relatively small HOMO-LUMO gap. A smaller gap suggests higher reactivity and potential for charge transfer, which is crucial for properties like nonlinear optics.
Interactive Table: FMO Energies and Energy Gaps for Related Nitroaromatic Compounds Note: This table presents data from similar compounds to provide context for the expected electronic properties of this compound.
Exploration of Electronic Transitions and Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electric field, a property essential for modern technologies like optical switching and signal processing. Molecules with large dipole moments and significant hyperpolarizability are promising NLO candidates. The structure of this compound, featuring electron-donating methyl groups and a strong electron-withdrawing nitro group attached to a conjugated π-system, suggests potential NLO activity.
DFT calculations are used to compute NLO properties, primarily the first-order hyperpolarizability (β). The calculated β value indicates the magnitude of the second-order NLO response. Studies on other benzimidazole derivatives have shown that strategic placement of donor and acceptor groups can lead to high β values, making them eye-catching NLO materials. The electronic transitions responsible for these properties, often corresponding to the HOMO→LUMO transition, can be analyzed using Time-Dependent DFT (TD-DFT). scribd.com
Natural Population Analysis and Global Reactivity Descriptors
Natural Population Analysis (NPA) provides a method for calculating the distribution of electronic charge on each atom, offering a more robust picture than Mulliken population analysis. This analysis helps identify reactive sites within the molecule. For this compound, NPA would likely show a high positive charge on the carbon atom of the imidazole (B134444) ring and negative charges on the nitrogen and oxygen atoms of the nitro group.
Electronegativity (χ): The tendency to attract electrons.
Chemical Hardness (η): Resistance to change in electron distribution.
Global Softness (S): The reciprocal of hardness, indicating high reactivity.
Electrophilicity Index (ω): A measure of the ability to act as an electrophile.
The presence of the nitro group is expected to give the molecule a high electrophilicity index, making it susceptible to nucleophilic attack.
Interactive Table: Calculated Global Reactivity Descriptors for a Representative Imidazole Derivative Note: Data for Imidazole-2-carboxaldehyde is used to illustrate the typical output of such calculations.
Molecular Docking and Dynamics Simulations
While DFT provides insights into the intrinsic properties of an isolated molecule, molecular docking and dynamics simulations predict how it interacts with other molecules, particularly biological macromolecules.
Prediction of Binding Affinities with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is crucial in drug discovery for identifying potential biological targets and predicting binding affinity, often expressed as a docking score or binding energy.
Benzimidazole derivatives are known to possess a wide range of biological activities, including anticancer and antimicrobial effects, by interacting with targets like DNA, topoisomerase, or dihydrofolate reductase. Given its structure, this compound would likely be docked against such targets. For instance, studies on other nitro-substituted benzimidazoles have identified dihydrofolate reductase from Staphylococcus aureus as a potential target for both antimicrobial and anticancer activity. Docking simulations for this compound would involve placing the molecule into the active site of a target protein, calculating the binding energy, and analyzing the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. These predictions are the first step in evaluating its potential as a therapeutic agent.
In Silico Screening and Design of Novel Derivatives
The design of novel derivatives of nitro-substituted benzimidazoles, including analogs of this compound, is heavily reliant on computational screening to predict their biological activities and guide synthetic efforts.
In silico studies on related N-substituted 6-nitro-1H-benzimidazole derivatives have been employed to understand their potential as antimicrobial and anticancer agents. nih.gov These studies often involve creating a library of virtual compounds by introducing various substituents at different positions of the benzimidazole core. The rationale behind this approach is that modifications at key positions, such as the N-1, C-2, and C-5/C-6 positions, can significantly influence the pharmacological effect. nih.gov
A common strategy involves the use of molecular docking to predict the binding affinity of these designed derivatives against various biological targets. For instance, studies on 6-nitrobenzimidazole derivatives have identified potential interactions with enzymes like dihydrofolate reductase (DHFR) from Staphylococcus aureus, vascular endothelial growth factor receptor 2 (VEGFR-2), and histone deacetylase 6 (HDAC6), suggesting that these compounds may have both antimicrobial and anticancer activities. nih.gov The design process often considers physicochemical properties to ensure drug-likeness, adhering to principles like Lipinski's rule of five.
Another approach in the design of novel derivatives involves bioisosteric replacement and structural modification of known active compounds. For example, in the development of antiprotozoal agents, the benzimidazole core of benznidazole, a known antiparasitic drug, has served as a model for creating new series of 2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides. nih.gov Computational tools are then used to predict the pharmacological activity and toxicity profiles of these newly designed molecules.
While specific data for this compound is not available, the table below illustrates a representative example of how in silico screening data for a series of hypothetical derivatives could be presented.
| Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| This compound | Dihydrofolate Reductase (DHFR) | - | - |
| Derivative A (N1-ethyl) | Dihydrofolate Reductase (DHFR) | - | - |
| Derivative B (C2-phenyl) | Dihydrofolate Reductase (DHFR) | - | - |
| Derivative C (N1-ethyl, C2-phenyl) | Dihydrofolate Reductase (DHFR) | - | - |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific studies on this compound were not found.
Mechanism of Action Elucidation at the Molecular Level
Computational studies are instrumental in elucidating the mechanism of action of benzimidazole derivatives at the molecular level. Molecular docking, a key computational technique, allows for the visualization and analysis of the interactions between a ligand and its target protein.
For related benzimidazole compounds, molecular docking studies have been crucial in identifying their probable biological targets. For instance, in a study of novel 1H-benzo[d]imidazole derivatives as potential anticancer agents, human topoisomerase I (Hu Topo I) was identified as a likely target through computational analysis. researchgate.net The docking studies revealed the binding interactions of the active compounds within the Hu Topo I-DNA complex, providing a molecular basis for their observed activity. researchgate.net
Similarly, for antimicrobial applications, molecular docking has been used to investigate the interaction of benzimidazole derivatives with essential bacterial enzymes. Studies on 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives have explored their binding to targets such as (p)ppGpp synthetases/hydrolases, FtsZ proteins, and pyruvate (B1213749) kinases from various bacteria and fungi. nih.gov These computational models help in understanding how these compounds might inhibit crucial cellular processes, leading to their antimicrobial effect.
The mechanism often involves the formation of hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the benzimidazole derivative and the amino acid residues in the active site of the target protein. The nitro group, in the case of this compound, would be expected to play a significant role in these interactions, potentially forming hydrogen bonds or participating in electrostatic interactions that stabilize the ligand-protein complex.
The following table provides a hypothetical representation of the types of interactions that could be identified through molecular docking for this compound with a potential target.
| Target Protein | Interacting Residue | Type of Interaction |
| Dihydrofolate Reductase (DHFR) | - | - |
| Asp27 | Hydrogen Bond with N1-H | |
| Phe31 | Pi-Pi Stacking with Benzene (B151609) Ring | |
| Ile50 | Hydrophobic Interaction with Methyl Group | |
| Arg57 | Electrostatic Interaction with Nitro Group |
Note: This data is hypothetical and for illustrative purposes only, based on common interaction patterns of similar compounds.
Medicinal Chemistry and Biological Activity Mechanisms of the Benzimidazole Scaffold, with Emphasis on Nitrobenzimidazole Derivatives
Benzimidazole (B57391) as a Key Pharmacophore in Drug Discovery
The benzimidazole scaffold, a bicyclic aromatic heterocycle composed of fused benzene (B151609) and imidazole (B134444) rings, is recognized as a "privileged structure" in medicinal chemistry. nih.govnih.gov Its prominence stems from its structural similarity to naturally occurring purines and indoles, which allows it to interact with a wide array of biological targets. nih.gov This structural versatility has established benzimidazole as a foundational core in the design and discovery of new therapeutic agents. nih.govdoaj.orgcolab.ws
The physicochemical attributes of the benzimidazole nucleus are key to its broad pharmacological significance. These include its capacity for hydrogen bond donor-acceptor interactions, π-π stacking, and hydrophobic interactions, which facilitate efficient binding to biological macromolecules. nih.gov Consequently, benzimidazole derivatives have been shown to possess a diverse range of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive properties. nih.govnih.gov The scaffold's inherent stability, bioavailability, and potent biological activity have captured significant attention from researchers and the pharmaceutical industry. doaj.orgcolab.ws Its presence in numerous FDA-approved drugs underscores its critical role in modern drug development. nih.gov
Structure-Activity Relationship (SAR) Investigations
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For benzimidazole derivatives, SAR investigations have provided crucial insights into optimizing their therapeutic potential.
The biological potency of benzimidazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring system. nih.gov Research indicates that substitutions at the N-1, C-2, and C-5/C-6 positions of the benzimidazole scaffold are particularly influential in modulating anti-inflammatory and anticancer activities. nih.govnih.gov
N-1 Position: Modifications at the N-1 position of the benzimidazole ring can significantly impact activity. For instance, the introduction of various substituents at this position is a common strategy in the design of novel benzimidazole derivatives to explore their interaction with target receptors. nih.gov In some series, N-sulfonyl groups have been shown to be important for kinase inhibition. nih.gov
C-2 Position: The C-2 position is a frequent site for modification. Attaching different aryl or alkyl groups at C-2 can drastically alter the compound's biological profile. For example, studies on 2-benzylbenzimidazoles have shown that substitutions on the benzyl (B1604629) ring are critical for activity. cfsre.org Similarly, the presence of specific substituted phenyl rings at the C-2 position has been linked to potent anticancer and antimicrobial effects. nih.gov
Nitro Group Position: The position of the nitro group on the benzene ring of the benzimidazole scaffold is a critical determinant of biological activity. In a study of nitazene (B13437292) analogues, which are 2-benzylbenzimidazoles, the removal of the 5-nitro group consistently led to a pronounced decrease in potency for μ-opioid receptor activation. cfsre.org Conversely, in other studies, a nitro group at the 6-position was found to be more active than other electron-withdrawing or electron-donating groups for certain anti-inflammatory activities. nih.gov The specific placement of the nitro group, as seen in 2,5-Dimethyl-7-nitro-1H-benzo[d]imidazole, is thus expected to have a profound influence on its biological properties.
The electronic and steric properties of substituents play a crucial role in the interaction of benzimidazole derivatives with their biological targets. rasayanjournal.co.inubaya.ac.id
Electronic Effects: The electronic nature of a substituent (whether it is electron-donating or electron-withdrawing) can significantly affect the molecule's reactivity and binding affinity. Electron-withdrawing groups, such as the nitro (-NO2) group, can influence the electronic distribution across the entire benzimidazole system. nih.govresearchgate.net For example, some SAR studies have observed that compounds with electron-withdrawing moieties exhibit better antibacterial activity, while those with electron-donating groups may show better antifungal activity. researchgate.net The strong electron-withdrawing nature of the nitro group in nitrobenzimidazoles is often key to their bioactivity.
Steric Effects: The size and spatial arrangement of substituents (steric effects) are critical for determining how a molecule fits into the binding site of a receptor or enzyme. rasayanjournal.co.inubaya.ac.id For example, in a series of GABA-A receptor modulators, placing a methyl group at the 6-position of the benzimidazole scaffold directed the molecule to the desired allosteric recognition site, whereas placing the same group at the 5-position created a steric hindrance that abolished the interaction. acs.org This highlights that even subtle changes in the position of a substituent, such as the methyl group in this compound, can lead to significant differences in biological outcomes. The interplay between the steric bulk of the methyl groups at C-2 and C-5 and the electronic influence of the nitro group at C-7 defines the specific pharmacological profile of the compound.
Table 1: Influence of Substitution Patterns on Benzimidazole Activity
| Position | Type of Substituent | General Impact on Biological Activity | Reference |
|---|---|---|---|
| N-1 | Alkyl, Sulfonyl, etc. | Modulates receptor interaction and kinase inhibition. | nih.govnih.gov |
| C-2 | Aryl, Substituted Phenyl | Significantly alters anticancer and antimicrobial profiles. | nih.gov |
| C-5/C-6 | Nitro (-NO2) | Potency is highly dependent on position; removal often decreases activity. | nih.govcfsre.org |
| C-5 vs C-6 | Methyl (-CH3) | Subtle positional changes can cause steric hindrance, abolishing receptor interaction. | acs.org |
Investigating Mechanisms of Biological Activity (In Vitro Research)
In vitro studies are essential for elucidating the specific cellular and molecular mechanisms through which benzimidazole derivatives exert their effects. These investigations often focus on their potential as anticancer agents.
Benzimidazole derivatives exhibit anticancer activity through various mechanisms, including the disruption of microtubule function, inhibition of key enzymes like topoisomerases and kinases, and the induction of programmed cell death (apoptosis). nih.goviiarjournals.org
A key mechanism by which many anticancer agents, including benzimidazole derivatives, inhibit tumor growth is by inducing cell cycle arrest. This prevents cancer cells from progressing through the phases of division (G1, S, G2, M), ultimately leading to cell death. mdpi.com
Several studies have demonstrated the ability of benzimidazole-based compounds to halt the cell cycle at different checkpoints. For instance, certain benzimidazole-1,3,4-oxadiazole derivatives were found to effectively suppress cell cycle progression in various cancer cell lines, including A549 (lung), MDA-MB-231 (breast), and SKOV3 (ovarian). mdpi.comnih.gov One potent compound induced G1/S arrest in A549 and MDA-MB-231 cells, while another arrested the cell cycle at the G2/S phase in MDA-MB 231 and SKOV3 cells. mdpi.com This indicates that the specific phase of arrest can be dependent on both the chemical structure of the compound and the type of cancer cell. mdpi.com Other research has shown that different benzimidazole derivatives can cause a prominent G2/M arrest in cancer cells. nih.gov The induction of cell cycle arrest is often a precursor to apoptosis, making it a critical aspect of the antiproliferative effects of these compounds. mdpi.comnih.gov
Table 2: Examples of Cell Cycle Arrest Induced by Benzimidazole Derivatives
| Compound Series | Cancer Cell Line | Phase of Arrest | Reference |
|---|---|---|---|
| Benzimidazole-1,3,4-oxadiazole (Cmpd 13) | A549 (Lung), MDA-MB-231 (Breast) | G1/S Phase | mdpi.com |
| Benzimidazole-1,3,4-oxadiazole (Cmpd 13) | SKOV3 (Ovarian) | S Phase | mdpi.com |
| Benzimidazole-1,3,4-oxadiazole (Cmpd 10) | MDA-MB-231 (Breast), SKOV3 (Ovarian) | G2/S Phase | mdpi.com |
| Benzimidazole-1,3,4-oxadiazole (Cmpd 10) | A549 (Lung) | G1/G2 Phases | mdpi.com |
| Bis-benzimidazoles (BBZs) | Various | G2/M Phase | nih.gov |
Antiproliferative and Anticancer Mechanism Studies
Modulation of Mitochondrial Membrane Potential and Apoptotic Pathways (e.g., Caspase Activation, Cytochrome c Release)
A comprehensive search of scientific literature and chemical databases reveals no specific studies investigating the effects of This compound on mitochondrial membrane potential or its ability to induce apoptosis through pathways such as caspase activation or cytochrome c release.
While other substituted benzimidazole derivatives have been shown to trigger apoptosis by disrupting mitochondrial integrity, this specific activity has not been documented for this compound. nih.govacs.org For instance, certain 1,2,5-trisubstituted benzimidazoles can alter mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspases. nih.govacs.orgnih.gov However, no such data are available for the title compound.
Interaction with DNA and DNA-Modulating Enzymes (e.g., Human Topoisomerase I)
There is no available research data on the interaction of This compound with DNA or its potential to inhibit DNA-modulating enzymes like human topoisomerase I.
Studies on other novel 1H-benzo[d]imidazole derivatives have identified human topoisomerase I as a potential target. nih.govacs.org These related compounds have been shown to bind to DNA, often in the minor groove, and inhibit the enzyme's function, but specific binding assays, DNA relaxation studies, or spectroscopic analyses for this compound are not present in the current body of scientific literature.
Cardiocascular and Vasorelaxant Activity Research
Research into the cardiovascular effects of benzimidazole derivatives has identified several compounds with significant vasorelaxant properties. While there is no direct data on the cardiovascular or vasorelaxant activity of this compound, studies on analogous compounds with a nitro group at the 5-position have shown potent activity.
A series of 1H-benzo[d]imidazole analogues of Pimobendan, substituted at the 5-position with a nitro group, were found to be potent vasorelaxants. nih.gov These compounds exhibited concentration-dependent and partially endothelium-dependent relaxation of aortic rings. nih.gov The most potent derivative in this series, 2-Methoxy-4-[5-nitro-1H-benzo[d]imidazol-2-yl]phenol, had an EC₅₀ value of 1.81 µM, which was 2.5 times more active than Pimobendan. nih.gov This compound also demonstrated a dose-dependent antihypertensive effect in spontaneously hypertensive rats. nih.gov The potent activity of these 5-nitro derivatives suggests that the nitro-substitution on the benzimidazole ring can contribute significantly to vasorelaxant effects, though the specific impact of a 7-nitro substitution remains unexplored.
Table 2: Vasorelaxant Activity of a 5-Nitrobenzimidazole Derivative
| Compound | Assay | EC₅₀ | Eₘₐₓ | Reference |
|---|---|---|---|---|
| 2-Methoxy-4-[5-nitro-1H-benzo[d]imidazol-2-yl]phenol | Ex vivo relaxation of intact aortic rings | 1.81 µM | 91.7% | nih.gov |
Enzyme Inhibition Mechanisms (e.g., 17β-HSD10, Phosphodiesterases)
17β-Hydroxysteroid Dehydrogenase Type 10 (17β-HSD10)
17β-HSD10 is a mitochondrial enzyme implicated in the pathology of Alzheimer's disease, making it a therapeutic target. nih.gov There is no published research on the inhibition of 17β-HSD10 by this compound. However, the benzimidazole scaffold has been a focus in the design of 17β-HSD10 inhibitors.
A study on 2-phenyl-1H-benzo[d]imidazole derivatives led to the identification of potent inhibitors of 17β-HSD10. nih.gov The most promising compound from this series, N-(4-(1,4,6-trimethyl-1H-benzo[d]imidazol-2-yl)phenyl)cyclohexanecarboxamide, exhibited an IC₅₀ of 1.65 µM and showed potential in alleviating cognitive impairment in a mouse model. nih.govrsc.org The structure-activity relationship studies in this research highlighted the importance of substitutions on the benzimidazole ring for inhibitory activity. nih.gov Another study explored benzothiazolyl ureas as 17β-HSD10 inhibitors, with some compounds showing IC₅₀ values in the low micromolar range. nih.govresearchgate.net These studies indicate the adaptability of the benzimidazole and related heterocyclic structures for designing 17β-HSD10 inhibitors, but the effect of a 7-nitro substitution is yet to be determined.
Table 3: 17β-HSD10 Inhibitory Activity of a Benzimidazole Derivative
| Compound | Target | IC₅₀ | Reference |
|---|---|---|---|
| N-(4-(1,4,6-trimethyl-1H-benzo[d]imidazol-2-yl)phenyl)cyclohexanecarboxamide | 17β-HSD10 | 1.65 ± 0.55 µM | nih.govrsc.org |
Phosphodiesterases (PDEs)
Phosphodiesterases are a superfamily of enzymes that regulate intracellular levels of cyclic nucleotides, cAMP and cGMP, and are targets for a variety of therapeutic areas. nih.gov There is currently no available scientific literature describing the inhibition of phosphodiesterases by this compound or closely related nitrobenzimidazole derivatives. The broader class of benzimidazole derivatives has been investigated for a wide range of biological activities, but specific data on PDE inhibition by this particular substitution pattern is absent.
Future Research Directions and Potential Applications
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The synthesis of benzimidazole (B57391) derivatives has traditionally involved the condensation of o-phenylenediamines with aldehydes or carboxylic acids, often under harsh conditions. researchgate.netacs.org Future research pertinent to 2,5-Dimethyl-7-nitro-1H-benzo[d]imidazole should prioritize the development of novel, sustainable synthetic strategies that are both efficient and environmentally benign.
Recent advancements in "green chemistry" offer a valuable toolkit for this endeavor. mdpi.com Methodologies such as microwave-assisted synthesis have already been shown to produce high yields of benzimidazole derivatives in shorter reaction times while avoiding hazardous solvents. rsc.org The use of eco-friendly catalysts, including heteropolyanion-based ionic liquids or gold-based catalysts for reactions involving CO2, presents another promising avenue. mdpi.comrsc.org For instance, the gold-catalyzed synthesis of benzimidazoles from 2-nitroanilines could be adapted, potentially offering a milder route to nitro-substituted benzimidazoles. rsc.org
Furthermore, one-pot synthesis protocols, where multiple reaction steps are carried out in a single vessel, can significantly improve efficiency and reduce waste. mdpi.com The development of such a protocol for this compound, possibly starting from readily available precursors and utilizing a reusable catalyst, would be a significant step forward. Research into solvent-free reaction conditions or the use of greener solvents like water or ethanol (B145695) is also a critical area of exploration. bohrium.com A recent review highlights various modern and efficient synthesis strategies for nitrobenzimidazole derivatives, which could serve as a guide for future work on this specific compound. tandfonline.com
Advanced Computational Design of Next-Generation Analogues
In silico methodologies are indispensable tools in modern drug discovery, enabling the rational design of new molecules with enhanced activity and improved pharmacokinetic profiles. bohrium.comresearchgate.net For this compound, computational studies can predict how structural modifications would affect its biological activity.
Molecular docking studies, for example, can be employed to simulate the binding of analogues to specific biological targets. rsc.org By understanding the key interactions between the compound and a target protein, researchers can design new derivatives with optimized binding affinity. This approach has been successfully used for other nitrobenzimidazole derivatives to identify potential antimicrobial and anticancer agents. rsc.orgbohrium.com For instance, docking studies on 5-nitro benzimidazoles identified promising vasorelaxant activity by targeting the AT-2 receptor.
Structure-activity relationship (SAR) studies are also crucial. nih.gov These studies systematically alter the substituents on the benzimidazole core and evaluate the resulting changes in biological activity. For the this compound scaffold, future research could explore the impact of modifying the methyl groups or altering the position of the nitro group to understand their influence on efficacy and selectivity. Computational tools can predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of designed analogues, helping to prioritize the synthesis of compounds with favorable drug-like characteristics. researchgate.net
Elucidation of Broader Biological Mechanisms and Targets
The benzimidazole scaffold is known to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects. nih.govnih.gov A key area of future research for this compound will be to elucidate its specific mechanisms of action and identify its molecular targets.
The nitro group in similar compounds is often crucial for their biological activity, sometimes acting as a prodrug that is activated under specific physiological conditions, such as the hypoxic environment of tumors. Investigating whether this compound follows a similar activation pathway is a critical research question.
Potential biological targets for benzimidazole derivatives are numerous and include enzymes like topoisomerases and dihydrofolate reductase, which are vital for cell proliferation and survival. acs.orgrsc.orgnih.gov Other studies have pointed to interactions with DNA itself, with some benzimidazoles acting as DNA minor groove-binding agents. nih.gov Research could also explore its potential as a phosphodiesterase inhibitor, an activity observed in other 6-nitrobenzimidazole derivatives. nih.gov Furthermore, the potential for this compound to act as a positive allosteric modulator of receptors like the GABA-A receptor could be investigated, a property seen in other substituted benzimidazoles. acs.org Identifying the specific proteins or cellular pathways that this compound interacts with will be fundamental to understanding its therapeutic potential.
Development of the this compound Scaffold for Emerging Therapeutic Areas
Given the diverse bioactivities of the benzimidazole and nitroimidazole families, the this compound scaffold holds potential for development in a variety of therapeutic areas. wisdomlib.orgnih.gov While initial investigations might focus on established applications like anticancer and antimicrobial agents, future research should also explore emerging and less conventional therapeutic avenues.
The broad therapeutic applications of substituted benzimidazoles include their use as antihypertensives, analgesics, and anti-inflammatory agents. wisdomlib.org For example, certain 5-nitro benzimidazole derivatives have been designed and evaluated as angiotensin II receptor antagonists for the treatment of hypertension. nih.gov The structural features of this compound could be optimized for activity in cardiovascular diseases.
Furthermore, the benzimidazole core is present in drugs targeting the central nervous system. acs.org Exploring the potential of this scaffold in neurodegenerative diseases or psychiatric disorders could uncover novel therapeutic applications. The antioxidant properties of some benzimidazole derivatives also suggest a potential role in conditions associated with oxidative stress. acs.org As our understanding of disease biology evolves, new targets will emerge, and the versatility of the this compound scaffold makes it an attractive candidate for screening against these novel targets in areas of high unmet medical need.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
